Cyclooctanol, 1-(2-bromoethynyl)-
Description
Cyclooctanol, 1-(2-bromoethynyl)- is a substituted cyclic alcohol characterized by a cyclooctane backbone with a bromoethynyl (-C≡CBr) group at the 1-position. This structural feature confers unique reactivity, particularly in organometallic and catalytic applications. The bromoethynyl moiety enhances electrophilicity, making the compound a versatile intermediate in cross-coupling reactions and aryne trapping processes . Its synthesis often involves reactions of cyclooctanol derivatives with brominated acetylene precursors, as demonstrated in the preparation of organotin complexes .
Properties
CAS No. |
99173-94-1 |
|---|---|
Molecular Formula |
C10H15BrO |
Molecular Weight |
231.13 g/mol |
IUPAC Name |
1-(2-bromoethynyl)cyclooctan-1-ol |
InChI |
InChI=1S/C10H15BrO/c11-9-8-10(12)6-4-2-1-3-5-7-10/h12H,1-7H2 |
InChI Key |
IOQRRJOJNOJTFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)(C#CBr)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclooctanol, 1-(2-bromoethynyl)- typically involves the reaction of cyclooctanol with a bromoethynylating agent. One common method is the electrochemical synthesis, where cyclopropanols react with magnesium halides to form 2-bromoethyl ketones. This reaction proceeds with high regioselectivity and without epimerization of the α-stereocenter .
Industrial Production Methods
Industrial production of Cyclooctanol, 1-(2-bromoethynyl)- may involve large-scale electrochemical processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of nickel or copper catalysts is common in these processes to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
Cyclooctanol, 1-(2-bromoethynyl)- undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of the bromoethynyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizes nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include cyclooctanone, cyclooctanol derivatives, and various substituted cyclooctane compounds .
Scientific Research Applications
Cyclooctanol, 1-(2-bromoethynyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclooctanol, 1-(2-bromoethynyl)- involves its interaction with molecular targets through its bromoethynyl group. This group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved may include enzyme inhibition, receptor binding, or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Structural Analogues: Substituted Cyclic Alcohols
Cyclooctanol Derivatives
- 1-[(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl]cyclooctanol: This derivative, synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), exhibits superior coordination properties due to the triazole group. It forms labile complexes with copper ions, enhancing catalytic efficiency in CuAAC reactions compared to the bromoethynyl variant .
- 1-(Azidomethyl)cyclooctanol: Functionalized with an azide group, this compound is a precursor for click chemistry applications. Its reactivity contrasts with the bromoethynyl derivative, favoring nucleophilic additions over electrophilic trapping .
Smaller Cyclic Alcohols
- Cyclohexanol, 1-(2-bromoethynyl)-: While structurally analogous, its smaller ring size increases steric hindrance, limiting efficiency in aryne trapping compared to the cyclooctanol counterpart .
Reactivity in Oxidation Reactions
Cyclooctanol, 1-(2-bromoethynyl)- and related cyclic alcohols undergo oxidation to ketones, but yields and conditions vary significantly:
The lower yield for cyclooctanol derivatives under metal-free conditions highlights the impact of ring size on reaction kinetics .
Aryne Trapping and Hydrogen Transfer
In hexadehydro-Diels–Alder (HDDA) reactions, cyclooctanol, 1-(2-bromoethynyl)- demonstrates unique behavior:
- Competing Pathways: When heated with ketotriyne, it predominantly forms fluorenone (via 2H atom transfer) rather than aryl ethers. This contrasts with tertiary alcohols (e.g., t-butanol), which efficiently trap arynes via O–H insertion .
- Mechanistic Insight: Cyclooctanol acts as a hydrogen donor, producing cyclooctanone as a byproduct. This dual role (nucleophile and hydrogen source) is uncommon in smaller cyclic alcohols like cyclohexanol .
Biodegradability and Microbial Metabolism
Cyclooctanol derivatives exhibit distinct microbial interactions:
- Strain HI-70: Fails to metabolize cyclooctanol, unlike larger cyclic alcohols (e.g., cyclopentadecanol), suggesting size-dependent biodegradation .
- Fermentation Byproducts: Cyclooctanol is a transient volatile in fermented bamboo shoots, degrading by day 7, whereas linear alcohols (e.g., 1-octen-3-ol) persist longer .
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